molecular formula C9H18N2O B1373186 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide CAS No. 1251394-34-9

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

Cat. No.: B1373186
CAS No.: 1251394-34-9
M. Wt: 170.25 g/mol
InChI Key: VOTLEMUHQYHGQM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Aminomethyl Group: This step often involves the reaction of cyclopentane derivatives with aminomethylating agents under controlled conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted aminomethyl groups.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxamide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopentane-1-carboxamide: Lacks the dimethyl substitution on the carboxamide group.

    N,N-Dimethylcyclopentane-1-carboxamide: Lacks the aminomethyl group.

    Cyclopentane-1-carboxamide: Lacks both the aminomethyl and dimethyl groups.

Uniqueness: 1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide is unique due to the presence of both the aminomethyl and dimethylcarboxamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLEMUHQYHGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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